molecular formula C10H10N4O2 B8477418 2-[4-(tetrazol-1-yl)phenyl]propanoic acid

2-[4-(tetrazol-1-yl)phenyl]propanoic acid

Cat. No. B8477418
M. Wt: 218.21 g/mol
InChI Key: ORGGHZMNEAOHDY-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

Triethyl orthoformate (5.29 ml, 31.8 mmol) and 2-(4-aminophenyl) propionic acid (3.26 g, 19.73 mmol) were suspended in acetic acid (50 ml) then added sodium azide (1.924 g, 29.6 mmol). The mixture was refluxed for 3 hours then let stirred at room temperature overnight. The reaction was poured into water (60 ml) and extracted with ethyl acetate (60 ml). The organic layer was separated and dried over MgSO4. The mixture was filtered and concentrated to yield 2-[4-(1H-tetrazol-1yl)phenyl]propanoic acid (4.2 g, 98%). LC-MS (IE, m/z): 219 [M+1]+.
Quantity
5.29 mL
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
1.924 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.[N-:23]=[N+:24]=[N-:25].[Na+].O>C(O)(=O)C>[N:11]1([C:12]2[CH:13]=[CH:14][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:16][CH:17]=2)[CH:1]=[N:25][N:24]=[N:23]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.29 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C(=O)O)C
Step Three
Name
Quantity
1.924 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then let stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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